

Ceronapril: A Technical Guide to a Potent Angiotensin-Converting Enzyme Inhibitor

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Compound of Interest

Compound Name: Ceronapril

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Executive Summary

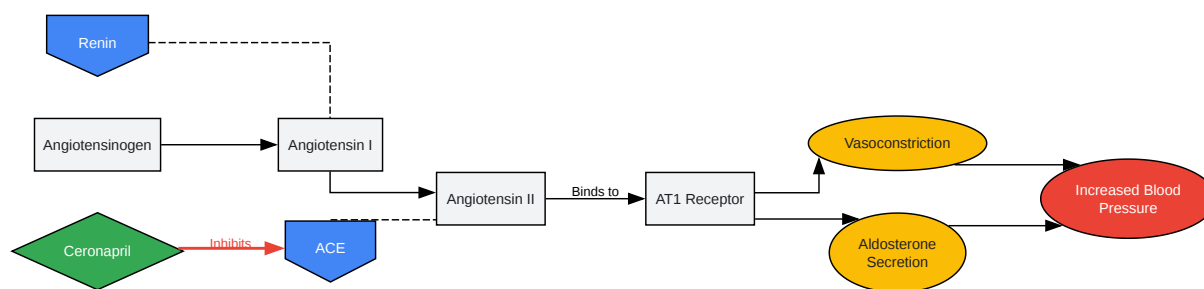
Ceronapril (also known by its investigational name SQ 29,852) is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE). Developed in the late 1980s, it demonstrated significant promise in preclinical studies as a long-acting antihypertensive agent. This technical guide provides a comprehensive overview of the core preclinical data on **Ceronapril**, including its mechanism of action, potential therapeutic targets, quantitative efficacy data, and detailed experimental methodologies. Notably, **Ceronapril** was never brought to market, and there is a conspicuous absence of publicly available clinical trial data. This document will focus on the robust preclinical findings and offer insights into the potential trajectory of its development.

Mechanism of Action and Therapeutic Target

Ceronapril's primary therapeutic target is the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.

By inhibiting ACE, **Ceronapril** effectively blocks the production of angiotensin II, leading to vasodilation and a reduction in aldosterone levels. This dual action results in a decrease in total peripheral resistance and a lowering of blood pressure. The RAAS is a well-established and clinically validated target for the treatment of hypertension and heart failure.

Signaling Pathway



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Fig. 1: Ceronapril's inhibition of the Renin-Angiotensin-Aldosterone System.

Quantitative Preclinical Data

Ceronapril's potency and efficacy have been quantified in a series of in vitro and in vivo preclinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro ACE Inhibitory Activity

Parameter	Value	Species/Source	Reference
IC50	34 nM	Rat Brain Slices	[1]

Table 2: In Vivo Efficacy in Animal Models

Model	Route	Dose	Effect	Duration	Reference
Normotensive Rats	IV	60 nmol/kg (ED50)	Inhibition of Angiotensin I Pressor Response	-	[2]
Normotensive Rats	PO	18 µmol/kg (ED50)	Inhibition of Angiotensin I Pressor Response	-	[2]
Spontaneously Hypertensive Rats (SHR)	PO	23 µmol/kg	Significant Blood Pressure Lowering	> 24 hours	[2]
Spontaneously Hypertensive Rats (SHR)	PO	68 µmol/kg	Significant Blood Pressure Lowering	> 24 hours	[2]
Two-Kidney, One-Clip Hypertensive Rats	PO	2.3 - 68 µmol/kg	Dose-related Fall in Arterial Pressure	> 24 hours	[2]

Table 3: Comparative Potency of ACE Inhibitors (In Vitro)

Compound	Relative Potency	Reference
Ceronapril (SQ 29,852)	1.0	[3]
Captopril	3.5	[3]
Enalaprilat	12	[3]
Fosinoprilat	13	[3]
Zofenoprilat	20	[3]
Lisinopril	24	[3]
Ramiprilat	51	[3]

Table 4: Pharmacokinetic Parameters in Rats (Single-Pass Jejunal Perfusion)[1]

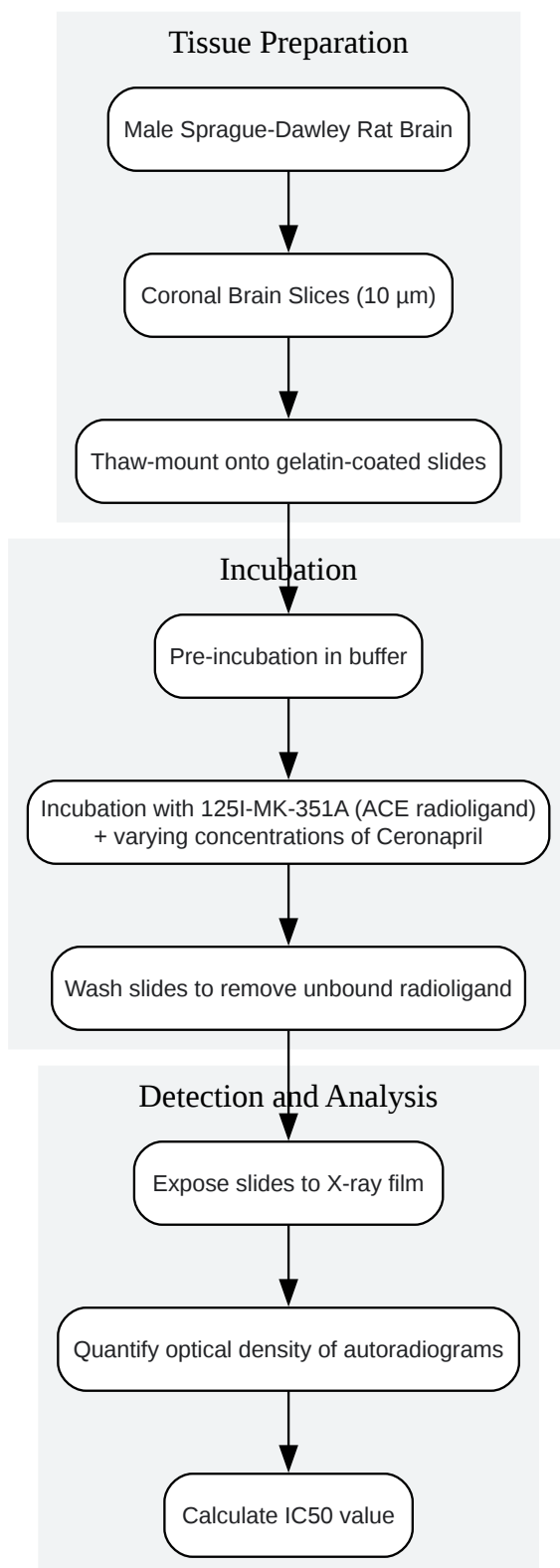
Parameter	Ceronapril (SQ 29,852)	Lisinopril
Maximal Flux (J_{max})	0.16	0.032
Michaelis Constant (K_m)	0.08 mM	0.082 mM
Carrier Permeability (P_c)	2.0	0.39
Passive Permeability (P^*m)	0.25	Not Significant

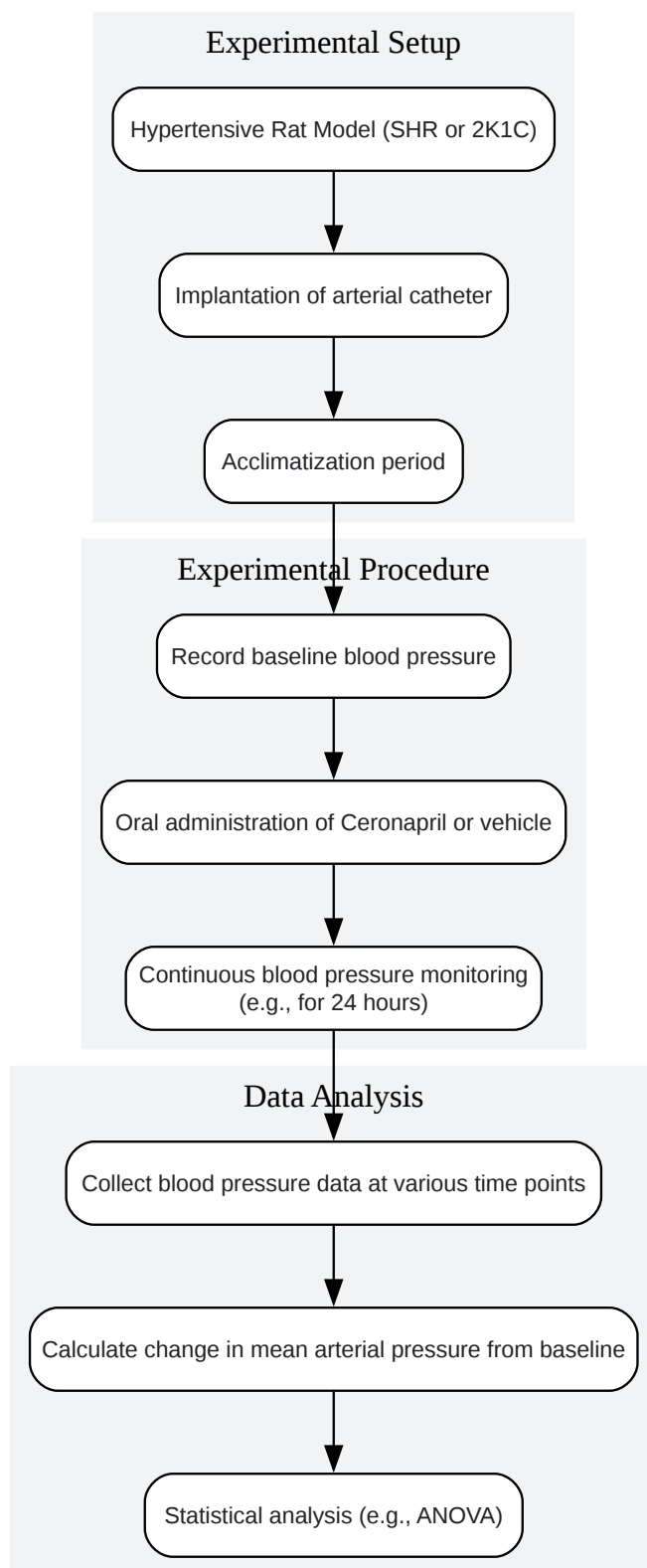
Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro ACE Inhibition Assay (Autoradiography)

This protocol is based on the methodology described for determining the IC_{50} of **Ceronapril** in rat brain slices[1].





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